molecular formula C7H5BrFNO2 B2405278 3-Fluoro-5-nitrobenzyl bromide CAS No. 883987-75-5

3-Fluoro-5-nitrobenzyl bromide

Cat. No.: B2405278
CAS No.: 883987-75-5
M. Wt: 234.024
InChI Key: PKGNYGZIPJHZPG-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrobenzyl bromide is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the third position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitrobenzyl bromide typically involves a multi-step process starting from benzene. The general steps include:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-nitrobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Conditions typically involve solvents like dimethylformamide or acetonitrile.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products:

    Nucleophilic Substitution: Products vary depending on the nucleophile used.

    Reduction: The major product is 3-Fluoro-5-aminobenzyl bromide.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

3-Fluoro-5-nitrobenzyl bromide has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Fluoro-4-nitrobenzyl bromide
  • 4-Fluoro-5-nitrobenzyl bromide
  • 3-Chloro-5-nitrobenzyl bromide

Comparison: 3-Fluoro-5-nitrobenzyl bromide is unique due to the specific positioning of the fluorine and nitro groups, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, the presence of the fluorine atom at the third position and the nitro group at the fifth position can lead to different electronic effects and steric interactions, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1-(bromomethyl)-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGNYGZIPJHZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-fluoro-5-nitrotoluene (1.0 g, 6.45 mmol) in trifluorotoluene (15 ml) was treated with NBS (1.721 g, 9.67 mmol) and AIBN (0.212 g, 1.289 mmol) and heated at 105° C. overnight. The mixture was cooled to RT, the solids removed via filtration and the filtrate concentrated to dryness to afford 1-(bromomethyl)-3-fluoro-5-nitrobenzene (95 mg, 63% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.721 g
Type
reactant
Reaction Step One
Name
Quantity
0.212 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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